3-(1h-Imidazol-2-yl)benzoic acid hydrate
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Overview
Description
Mechanism of Action
Target of Action
It is known that imidazole derivatives exhibit a wide range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities , suggesting that multiple pathways may be affected.
Pharmacokinetics
The polar nature of the imidazole ring in such compounds is known to improve pharmacokinetic parameters, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-2-yl)benzoic acid hydrate typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)benzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
3-(1H-Imidazol-2-yl)benzoic acid hydrate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)benzoic acid
- 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid
- 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Uniqueness
3-(1H-Imidazol-2-yl)benzoic acid hydrate is unique due to its specific substitution pattern and the presence of a hydrate form. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
3-(1H-Imidazol-2-yl)benzoic acid hydrate, a compound characterized by its imidazole and benzoic acid moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H8N2O2·H2O
- CAS Number : 1609403-92-0
- Molecular Weight : 192.19 g/mol
The structure features an imidazole ring attached to a benzoic acid moiety, which is hypothesized to contribute to its biological properties through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in cellular pathways. The imidazole group can participate in hydrogen bonding and coordination with metal ions, which may enhance its efficacy as an enzyme inhibitor or receptor modulator.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. A notable study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains, indicating broad-spectrum antibacterial activity.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies show that it can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 7.84 |
HepG2 | 14.65 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and caspase activation.
Case Studies
- Antibacterial Screening : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of benzoic acid derivatives, including this compound. The compound exhibited significant antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains, confirming its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Research : In a recent investigation into novel anticancer agents, researchers synthesized several imidazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising growth inhibition rates, highlighting the importance of structural modifications in enhancing anticancer activity .
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)benzoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.H2O/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,(H,11,12)(H,13,14);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZTEFZJJWBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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